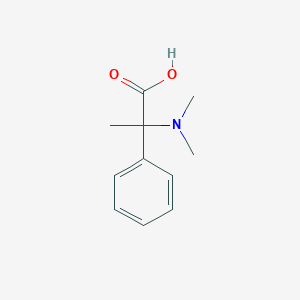

2-(Dimethylamino)-2-phenylpropanoic acid

Description

Classification and Structural Features of α-Amino Acids

Amino acids are organic compounds characterized by the presence of both an amino group (-NH2) and a carboxyl group (-COOH). khanacademy.orglibretexts.org In α-amino acids, these two functional groups are attached to the same carbon atom, the α-carbon. khanacademy.orgopenstax.org Also bonded to this central α-carbon are a hydrogen atom and a variable side chain known as the R-group, which distinguishes one amino acid from another. libretexts.orgopenstax.org

The fundamental structure of an α-amino acid is depicted below:

| Functional Group | Description |

| α-Carbon (Cα) | The central carbon atom to which the other groups are attached. It is a chiral center in all proteinogenic amino acids except glycine. wikipedia.org |

| Amino Group (-NH₂) | A basic functional group. |

| Carboxyl Group (-COOH) | An acidic functional group. khanacademy.org |

| R-Group (Side Chain) | The variable group that determines the unique properties of each amino acid. |

Amino acids are typically classified based on the chemical properties of their R-group, which can be categorized as follows:

Nonpolar, Aliphatic: Side chains consist mainly of hydrocarbon components.

Polar, Uncharged: Side chains contain hydroxyl, sulfhydryl, or amide groups, enabling hydrogen bonding. khanacademy.org

Aromatic: Side chains contain aromatic rings.

Positively Charged (Basic): Side chains contain basic groups that are positively charged at physiological pH.

Negatively Charged (Acidic): Side chains contain carboxyl groups that are negatively charged at physiological pH. khanacademy.org

A special class of non-proteinogenic amino acids are the α,α-disubstituted amino acids . In these molecules, the hydrogen atom on the α-carbon is replaced by a second substituent (R'). This creates a quaternary α-carbon, a carbon atom bonded to four other non-hydrogen atoms. This structural feature significantly impacts the molecule's conformational flexibility. nih.govjst.go.jp The compound of focus, 2-(Dimethylamino)-2-phenylpropanoic acid , falls into this category, with a methyl group and a phenyl group as the two substituents on the α-carbon, in addition to the dimethylamino and carboxylic acid groups.

Significance of α,α-Disubstituted Amino Acids in Synthetic Organic Chemistry

The introduction of a quaternary center at the α-position of an amino acid imparts unique and valuable properties, making these compounds highly significant in synthetic organic chemistry, particularly in peptide and medicinal chemistry.

One of the most critical consequences of α,α-disubstitution is the restriction of conformational freedom. nih.govjst.go.jp The steric hindrance imposed by the two side chains limits the possible dihedral angles (phi and psi) of the amino acid residue when incorporated into a peptide chain. This constraint can be exploited to induce and stabilize specific secondary structures, such as β-turns and helical conformations (e.g., 3₁₀-helices). jst.go.jp This allows for the design of peptidomimetics with predictable and stable three-dimensional shapes, a crucial aspect in drug design.

Furthermore, α,α-disubstituted amino acids are valuable chiral building blocks in asymmetric synthesis. The development of catalytic asymmetric methods to produce these compounds in high enantiomeric purity has been an active area of research. acs.org These enantiomerically pure amino acids serve as versatile starting materials for the synthesis of complex natural products and pharmaceuticals. The challenge in their synthesis lies in controlling the stereochemistry of the newly formed quaternary center. acs.org Various synthetic strategies have been developed to address this, including the use of chiral auxiliaries, phase-transfer catalysis, and organocatalytic methods. acs.orgorganic-chemistry.org

The structural properties of some α,α-disubstituted amino acids are summarized below:

| Compound Name | α-Substituent 1 | α-Substituent 2 | Key Feature |

| α-Aminoisobutyric acid (Aib) | Methyl | Methyl | Strongly promotes helical conformations in peptides. |

| (S)-α-Methylphenylalanine | Methyl | Phenyl | A chiral building block used in asymmetric synthesis. researchgate.net |

| Isovaline | Ethyl | Methyl | Found in meteorites and used in studies of peptide structure. acs.org |

| This compound | Phenyl | Methyl | Features a tertiary amine and a quaternary α-carbon. |

Historical Development and Initial Syntheses of this compound and Analogues

The synthesis of α,α-disubstituted amino acids has been a topic of interest for synthetic chemists for many decades, evolving from classical methods to more sophisticated asymmetric strategies. The historical development is linked to the broader field of amino acid synthesis, which began with methods like the Strecker synthesis, first reported in 1850. nih.gov This reaction involves treating an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis, to produce an α-amino acid.

The synthesis of analogues of this compound, such as 2-phenylpropionic acid (also known as Ibuprofen when substituted), has been extensively studied. orgsyn.orgprepchem.com Early methods for creating the α-phenylpropionate structure often involved the alkylation of phenylacetonitrile followed by hydrolysis. orgsyn.org

A relevant synthetic pathway for creating α,α-disubstituted amino acids with a tertiary amine involves a variation of the Strecker synthesis. A patent describes a method for preparing a related compound, 2-(N,N-dimethylamino)-2-phenylbutyronitrile, by reacting propiophenone with sodium cyanide and dimethylamine. patsnap.com This aminonitrile is a direct precursor to the corresponding amino acid via hydrolysis. patsnap.com Applying this logic to the synthesis of this compound would involve the reaction of acetophenone with dimethylamine and a cyanide source.

A general scheme for this type of synthesis is outlined below:

| Step | Reactants | Intermediate/Product | Reaction Type |

| 1 | Acetophenone, Dimethylamine, Sodium Cyanide | 2-(Dimethylamino)-2-phenylpropanenitrile | Strecker amino acid synthesis |

| 2 | 2-(Dimethylamino)-2-phenylpropanenitrile, Acid/Base | This compound | Nitrile Hydrolysis |

More recent advancements have focused on asymmetric synthesis to control the stereochemistry of the quaternary carbon. For example, the synthesis of S(-)-2-amino-2-methyl-3-phenylpropanoic acid was achieved using asymmetric C-alkylation of a nickel(II) complex of an alanine Schiff base. researchgate.net Such methods, utilizing chiral auxiliaries, have become crucial for producing enantiomerically pure α,α-disubstituted amino acids for pharmaceutical applications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(10(13)14,12(2)3)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWZSHDIPVXYQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Dimethylamino 2 Phenylpropanoic Acid

Strategies for the Formation of the Quaternary α-Carbon Center

The creation of the quaternary α-carbon, which is substituted with a carboxyl group, an amine, a phenyl group, and a methyl group, is the key challenge in synthesizing 2-(Dimethylamino)-2-phenylpropanoic acid. Methodologies generally focus on either forming a carbon-carbon bond at the α-position of a suitable precursor or by constructing the amino functionality on a pre-existing quaternary center.

Carbon-Carbon Bond Formation Reactions at the α-Position

A primary strategy for constructing the quaternary stereocenter involves the formation of a carbon-carbon bond at the α-position of an amino acid derivative. This can be achieved through various methods, including the alkylation of enolates derived from glycine or alanine precursors.

One prominent approach is the aza-Friedel-Crafts reaction , which involves the alkylation of electron-rich aromatic compounds with imine electrophiles. For instance, α-imino esters can react with arenes to form α,α-disubstituted amino esters. chemrxiv.org The activation of the imine, often by a Lewis or Brønsted acid, is crucial for the reaction to proceed. chemrxiv.org A highly practical and general Friedel-Crafts alkylation has been reported using silver(I)-mediated halogen abstraction, enabling the addition of a broad range of arene nucleophiles to an α-imino ester. chemrxiv.org

Another powerful method is the alkylation of oxazolones (also known as azlactones) at their C-4 position. nih.gov Oxazolones serve as important starting materials for creating amino acids with a quaternary α-carbon. nih.gov The α-proton of the carbonyl in an N-acylamino acid derivative can be deprotonated by a non-nucleophilic base to form an enolate, which then reacts with an alkylating agent, such as a methyl halide, to form the quaternary center.

Furthermore, transition metal-catalyzed allylation reactions have been developed. For example, a dinuclear palladium complex containing Xantphos as a ligand can catalyze a geminal aminoallylation of diazocarbonyl compounds to produce a variety of quaternary α-amino esters. organic-chemistry.org

| Reaction Type | Precursor Example | Reagents | Key Feature |

| Aza-Friedel-Crafts | α-Imino pyruvate | Arene (e.g., Benzene), Silver(I) salt | Forms C-aryl bond at the α-position. chemrxiv.org |

| Oxazolone Alkylation | Phenyl-substituted oxazolone | Strong base (e.g., LDA), Methyl Iodide | Alkylation at the C-4 position of the azlactone ring. nih.gov |

| Palladium-Catalyzed Allylation | Diazocarbonyl compound, Amine | Allylic compound, Pd/Xantphos catalyst | Three-component reaction to form α-quaternary α-amino acid derivatives. organic-chemistry.org |

Amination and Alkylation Approaches

An alternative to forming a C-C bond is to introduce the amino group onto a pre-formed quaternary carbon scaffold. A classic example that illustrates this principle is the Strecker synthesis . This method involves the reaction of a ketone (in this case, 2-phenylpropiophenone) with an amine (dimethylamine) and a cyanide source (like sodium cyanide). This three-component reaction forms an α-aminonitrile, which can then be hydrolyzed to the desired α-amino acid. A patented method describes the synthesis of a related compound, 2-(N, N- dimethylamino)-2 phenyl butanol, where the initial step is the reaction of propiophenone with sodium cyanide and dimethylamine to yield 2-(N, N- dimethylamino)-2 phenyl butyronitrile. google.com This aminonitrile is subsequently hydrolyzed to the corresponding carboxylic acid. google.com

Another approach involves the electrophilic amination of enolates . An enolate generated from a 2-phenylpropanoic acid ester can, in principle, react with an electrophilic nitrogen source to install the amino group. Subsequent N-alkylation would then yield the dimethylamino moiety.

Additionally, modern techniques such as N-H insertion reactions offer novel ways to form the C-N bond. These reactions, often catalyzed by rhodium or copper complexes, involve the insertion of a carbene into the N-H bond of an amine. A highly enantioselective route to α-alkenyl α-amino acid derivatives has been developed using an N–H insertion reaction of vinyldiazoacetates and tert-butyl carbamate, cooperatively catalyzed by dirhodium(II) carboxylates and chiral spiro phosphoric acids. rsc.org While applied to a different class, this methodology showcases the potential of carbene insertion for C-N bond formation in amino acid synthesis.

Enantioselective Synthesis of Chiral this compound

Since the α-carbon of this compound is a stereocenter, controlling the stereochemical outcome of the synthesis is of paramount importance for applications in pharmaceuticals and biological studies. researchgate.net Numerous methods have been developed for the enantio- and diastereoselective synthesis of α,α-disubstituted α-amino acids. researchgate.net

Asymmetric Catalysis in Related α-Amino Acid Synthesis

Asymmetric catalysis is a powerful tool for establishing stereocenters, and various catalytic systems have been applied to the synthesis of chiral α-amino acids. acs.org

Organocatalysis has emerged as a particularly effective strategy. For example, diarylprolinol silyl ethers have been shown to catalyze the diastereo- and enantioselective nucleophilic addition of racemic oxazolones to α,β-unsaturated aldehydes, creating two new chiral centers with high stereocontrol. acs.org Chiral phosphoric acids, derived from BINOL, are also highly versatile Brønsted acid catalysts. They have been successfully used in enantioselective Friedel-Crafts reactions, activating imines towards nucleophilic attack from indoles to afford quaternary α-amino acids with excellent yields and high enantioselectivities. acs.org

Phase-transfer catalysis (PTC) using Cinchona-derived catalysts is considered one of the most reliable methods for producing a wide range of α-amino acids in high yields and excellent enantiomeric excess. acs.org This method often involves the alkylation of glycine-derived Schiff bases under basic, biphasic conditions.

Transition metal catalysis also offers numerous possibilities. Chiral catalyst systems based on nickel, an earth-abundant metal, can achieve the enantioconvergent coupling of racemic alkyl electrophiles with various alkylzinc reagents, providing a versatile method for the asymmetric synthesis of protected unnatural α-amino acids. nih.gov

| Catalysis Type | Catalyst Example | Reaction Type | Typical Enantioselectivity |

| Organocatalysis | Diarylprolinol silyl ether | Michael addition of oxazolones | Very high enantioselectivity. acs.org |

| Organocatalysis | Chiral Phosphoric Acid (BINOL-derived) | Friedel-Crafts reaction of imines | Up to 98:2 er. acs.org |

| Phase-Transfer Catalysis | Cinchona Alkaloid Derivatives | Alkylation of Glycine Schiff Base | Excellent enantioselections. acs.org |

| Transition Metal Catalysis | Chiral Nickel Complex | Enantioconvergent Cross-Coupling | High ee. nih.gov |

Chiral Auxiliary-Based Synthetic Routes

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Oxazolidinones , popularized by David Evans, are among the most common chiral auxiliaries. An N-acylated oxazolidinone can be deprotonated to form a chiral enolate. The steric bulk of the auxiliary directs the approach of an electrophile (like methyl iodide) from the less hindered face, leading to highly diastereoselective alkylation. Subsequent cleavage of the auxiliary reveals the enantiomerically enriched carboxylic acid.

Pseudoephedrine is another effective chiral auxiliary. When used to form an amide with a carboxylic acid, it can direct the stereoselective alkylation of the α-carbon. wikipedia.org The product's configuration is controlled by the methyl group of the pseudoephedrine, resulting in a product that is syn to the methyl group and anti to the hydroxyl group. wikipedia.org

Other notable auxiliaries include (S)-1-amino-2-methoxymethylpyrrolidine (SAMP ) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP ), which are derived from (S)-proline and (R)-glutamic acid, respectively. These are often used to form chiral hydrazones with aldehydes or ketones, which can then be alkylated with high diastereoselectivity.

Biocatalytic and Chemoenzymatic Transformations

Enzymes offer unparalleled selectivity and efficiency, making them attractive tools for asymmetric synthesis. nih.gov Biocatalytic methods can be used either to resolve racemic mixtures or to perform enantioselective bond-forming reactions.

Kinetic resolution is a common biocatalytic strategy. For example, the enzyme Candida antarctica lipase B (CAL-B) has been used for the enantioselective resolution of α,α-dialkyl amino acids. fau.de In a chemoenzymatic approach, a racemic mixture of an amino acid ester could be subjected to hydrolysis by a lipase, which would selectively hydrolyze one enantiomer to the carboxylic acid, allowing for the separation of the unreacted ester enantiomer.

Transaminases (also known as aminotransferases) are enzymes that catalyze the transfer of an amino group from a donor molecule (like glutamate) to an α-keto acid, producing an α-amino acid. wikipedia.org The development of chiral transaminases has enabled the asymmetric synthesis of α-amino acids from their corresponding keto-acid precursors. acs.org A synthetic route could thus envision the synthesis of 2-keto-2-phenylpropanoic acid followed by a biocatalytic reductive amination using a suitable enzyme and an amine donor.

While the direct enzymatic synthesis of α,α-disubstituted amino acids is challenging, advances in directed evolution and enzyme engineering are expanding the scope of biocatalysis for creating these complex molecules. nih.gov

Optimization of Reaction Conditions and Process Efficiency

The industrial synthesis of specialized chemical compounds such as this compound necessitates a stringent focus on the optimization of reaction conditions to enhance process efficiency. This involves a multifaceted approach aimed at maximizing product yield and purity while minimizing costs, reaction times, and environmental impact. gd3services.com Key strategies in process optimization include the selection of cost-effective and readily available starting materials, streamlining the number of synthetic steps, and avoiding hazardous reagents or extreme reaction conditions like very low temperatures. gd3services.com Furthermore, enhancing process efficiency is intrinsically linked to the principles of green chemistry and a deep understanding of the underlying reaction mechanisms.

The integration of green chemistry principles into pharmaceutical and fine chemical synthesis is a critical aspect of modern process development, aiming to reduce the environmental footprint of manufacturing. nih.govjptcp.com For the synthesis of 2-phenylpropanoic acid derivatives, this involves innovations in solvent selection, reagent choice, and reaction conditions to improve sustainability. mdpi.comjddhs.com

A primary target for green synthesis is the replacement of conventional, hazardous solvents with more environmentally benign alternatives. jddhs.com For instance, solvents like N,N-dimethylformamide (DMF) are often replaced with greener options such as ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF). acs.org Water is also considered a preferable green solvent due to its non-toxic and non-flammable nature, though its application can be limited by the solubility of organic reactants. mdpi.com

Another key green strategy is the use of less hazardous and more atom-economical reagents. The use of dimethyl carbonate as a methylating agent in the synthesis of 2-arylpropionic acids serves as an excellent example of this principle. It provides a greener alternative to traditional, more hazardous methylating agents. The development of catalytic processes is also central to green chemistry, as catalysts can enable reactions with higher efficiency and selectivity, thereby reducing waste. jddhs.com

Optimizing reaction conditions to reduce energy consumption is also a cornerstone of green chemistry. This can involve designing synthetic routes that proceed at ambient temperatures or employing technologies like continuous flow processing, which can lead to higher yields and better control over reaction parameters in shorter time frames. jptcp.compharmasalmanac.com The following table illustrates the optimization of a related peptide coupling reaction, highlighting how the choice of reagents and their ratios can be fine-tuned to achieve high conversion rates rapidly, minimizing energy usage and potential side-product formation.

Table 1: Optimization of a Model Coupling Reaction Under Green Chemistry Principles

| Entry | Base (Equivalents) | Reagent Ratio (Acid/Base) | Conversion (%) | Reaction Time |

|---|---|---|---|---|

| 1 | DIPEA (1) | 1 / 1 | Incomplete | 5 min |

| 2 | DIPEA (2) | 1 / 2 | Increased | 5 min |

| 3 | DIPEA (3) | 1.5 / 3 | 100 | 5 min |

| 4 | TEA (3) | 1.5 / 3 | 94 | 5 min |

| 5 | NMM (3) | 1.5 / 3 | 90 | 5 min |

This table is representative of optimization studies for related synthetic steps.

A thorough understanding of the reaction mechanisms is fundamental to optimizing synthetic pathways for efficiency and product quality. For derivatives of 2-phenylpropanoic acid, a common synthetic route involves the hydrolysis of a nitrile precursor (2-phenylpropionitrile). nih.gov

The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base and proceeds through an amide intermediate. chemistrysteps.comjove.comjove.com

Base-Catalyzed Mechanism: The reaction begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.comjove.com The amide is subsequently hydrolyzed under the basic conditions to yield a carboxylate salt, which is then protonated in an acidic workup to afford the final carboxylic acid. chemistrysteps.com

Acid-Catalyzed Mechanism: In the presence of acid, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. jove.comlumenlearning.com A weak nucleophile, such as water, can then attack this activated carbon. Following a series of proton transfer steps, an amide intermediate is formed. lumenlearning.com This amide is then further hydrolyzed under acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) ion. jove.com

The progress of these reactions can be monitored using analytical techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the complete conversion of the nitrile and the intermediate amide to the final carboxylic acid product.

Another important mechanistic pathway, particularly for creating chiral centers as is often required for pharmacologically active molecules, is asymmetric synthesis. Techniques such as the use of Evans chiral auxiliaries (oxazolidinones) can be employed to achieve high optical purity in the synthesis of 2-arylpropanoic acid derivatives. nih.gov This method involves the stereoselective alkylation of a chiral enolate, allowing for precise control over the stereochemistry at the C-2 position. Understanding the transition states and steric interactions in such reactions is crucial for optimizing the enantioselectivity of the synthesis.

Table 2: Key Mechanistic Steps in Nitrile Hydrolysis

| Step | Reaction Stage | Key Intermediate | Catalyst |

|---|---|---|---|

| 1 | Nitrile to Amide | Imidic Acid | Acid or Base |

| 2 | Amide to Carboxylic Acid | Tetrahedral Intermediate | Acid or Base |

Chemical Reactivity and Derivatization Studies of 2 Dimethylamino 2 Phenylpropanoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, most notably esterification and amidation, as well as decarboxylation under specific conditions.

The conversion of the carboxylic acid group in 2-(dimethylamino)-2-phenylpropanoic acid to esters and amides is a fundamental transformation for modifying its physicochemical properties. These reactions are analogous to those of other carboxylic acids. ontosight.airesearchgate.netrsc.org

Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comceon.rs The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or the water formed during the reaction is removed. masterorganicchemistry.com For a sterically hindered acid like this compound, the reaction rates might be slower compared to unhindered acids. ceon.rs

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as the direct reaction with an amine is generally inefficient. mdpi.comresearchgate.net This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. A wide variety of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). researchgate.net These reagents facilitate the reaction with a primary or secondary amine to form the corresponding amide.

The following table illustrates typical conditions for esterification and amidation reactions based on similar phenylpropanoic acid derivatives.

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Methanol, H₂SO₄ (catalyst), Reflux | Methyl 2-(dimethylamino)-2-phenylpropanoate |

| Amidation | Benzylamine, EDC, CH₂Cl₂, Room Temperature | N-benzyl-2-(dimethylamino)-2-phenylpropanamide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction of carboxylic acids and their derivatives. organic-chemistry.org For α-amino acids, this reaction can be a key step in the biosynthesis of neurotransmitters and other biologically important amines. In synthetic chemistry, decarboxylation can be used to generate carbanions or radicals, which can then participate in further reactions.

While simple aliphatic carboxylic acids are generally stable to heat, the presence of activating groups at the α- or β-position can facilitate decarboxylation. For compounds similar to this compound, such as 2-phenylpropionic acid, decarboxylative elimination has been achieved using a photoredox/cobalt dual catalytic system. unl.edu This reaction proceeds under mild conditions and results in the formation of an olefin, in this case, α-methylstyrene. unl.edu The process involves the deprotonation of the carboxylic acid, followed by oxidation by a photocatalyst to generate an alkyl radical with the loss of CO₂. unl.edu This radical can then undergo further transformations to yield the final olefin product.

The application of such decarboxylative strategies to this compound could provide a route to novel α-amino-substituted styrenes, which are valuable building blocks in organic synthesis.

Reactions at the Tertiary Amine Functionality

The tertiary dimethylamino group in this compound is a nucleophilic and basic center, which dictates its reactivity.

N-Alkylation: As a tertiary amine, the nitrogen atom in this compound is nucleophilic and can react with alkylating agents. This reaction, more specifically termed quaternization, will be discussed in the following section.

N-Acylation: N-acylation is a common reaction for primary and secondary amines, involving the formation of an amide bond with an acylating agent such as an acid chloride or anhydride (B1165640). researchgate.nettubitak.gov.tr However, tertiary amines, like the dimethylamino group in the title compound, lack a proton on the nitrogen atom and therefore cannot undergo direct N-acylation to form a stable amide product. The nitrogen atom can act as a nucleophile to form a transient acylammonium species, which is a highly reactive intermediate but would not lead to a stable N-acylated product in this context.

Quaternization is the reaction of a tertiary amine with an alkylating agent to form a quaternary ammonium (B1175870) salt. mdpi.com The dimethylamino group of this compound is expected to readily undergo this reaction with various alkyl halides, such as methyl iodide or benzyl (B1604629) bromide. researchgate.netresearchgate.net The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

The resulting quaternary ammonium salts have significantly different properties compared to the parent tertiary amine. They are ionic compounds, often with increased water solubility and modified biological activity. The quaternization can be carried out under neat conditions or in the presence of a solvent. google.com

The following table summarizes the expected products from the quaternization of this compound with different alkylating agents.

| Alkylating Agent | Product |

| Methyl Iodide (CH₃I) | 2-(Trimethylammonio)-2-phenylpropanoate iodide |

| Ethyl Bromide (CH₃CH₂Br) | 2-(Ethyldimethylammonio)-2-phenylpropanoate bromide |

| Benzyl Chloride (C₆H₅CH₂Cl) | 2-(Benzyldimethylammonio)-2-phenylpropanoate chloride |

Modifications and Functionalization of the Phenyl Moiety

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that allows for the introduction of a wide range of functional groups onto the aromatic ring. pearson.comyoutube.commasterorganicchemistry.com The regiochemical outcome of these reactions is controlled by the directing effects of the substituents already present on the ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.

The following table outlines the expected major products for various electrophilic aromatic substitution reactions on the phenyl ring of this compound, assuming the alkyl substituent at the benzylic position is the primary directing group.

| Reaction | Reagents | Expected Major Products (ortho- and para- isomers) |

| Nitration | HNO₃, H₂SO₄ | 2-(Dimethylamino)-2-(4-nitrophenyl)propanoic acid and 2-(Dimethylamino)-2-(2-nitrophenyl)propanoic acid |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromophenyl)-2-(dimethylamino)propanoic acid and 2-(2-Bromophenyl)-2-(dimethylamino)propanoic acid |

| Acylation | CH₃COCl, AlCl₃ | 2-(Dimethylamino)-2-(4-acetylphenyl)propanoic acid and 2-(Dimethylamino)-2-(2-acetylphenyl)propanoic acid |

Electrophilic Aromatic Substitution Studies

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic rings. wikipedia.org The rate and regioselectivity of these reactions are dictated by the electronic effects of the substituents already present on the ring: the dimethylamino group and the 2-propanoic acid substituent.

The dimethylamino group is a potent activating group and an ortho, para-director due to the ability of the nitrogen's lone pair to donate electron density into the aromatic system through resonance. Conversely, the carboxylic acid group, and the alkyl chain it is part of, is a deactivating group and a meta-director. In electrophilic aromatic substitution, the powerful activating and directing effect of the dimethylamino group is expected to dominate, guiding incoming electrophiles primarily to the para position, and to a lesser extent, the ortho positions. Steric hindrance from the bulky 2-(dimethylamino)-2-propanoic acid substituent may further favor substitution at the less hindered para position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org For this compound, this reaction is predicted to yield primarily 2-(dimethylamino)-2-(4-nitrophenyl)propanoic acid.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) can be accomplished. Bromination of the similar compound, 2-methyl-2-phenylpropanoic acid, has been shown to selectively occur at the para position. googleapis.com A similar outcome would be anticipated for this compound, yielding the corresponding 4-bromo or 4-chloro derivative.

Friedel-Crafts Reactions: These reactions involve the introduction of an alkyl (alkylation) or acyl (acylation) group. wikipedia.orgmt.com In a Friedel-Crafts acylation, an acyl halide or anhydride is reacted with the aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. organic-chemistry.orgmasterorganicchemistry.com This would be expected to introduce an acyl group at the para position of the phenyl ring.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(Dimethylamino)-2-(4-nitrophenyl)propanoic acid |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromophenyl)-2-(dimethylamino)propanoic acid |

| Acylation | RCOCl, AlCl₃ | 2-(4-Acylphenyl)-2-(dimethylamino)propanoic acid |

Side-Chain Derivatization Strategies

The carboxylic acid moiety of this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives, most notably esters and amides.

Esterification: Esters are commonly synthesized by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This is a reversible reaction, and to favor the formation of the ester, a large excess of the alcohol is often used, or the water generated is removed. masterorganicchemistry.com The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Amide Formation: Amides are typically formed by the reaction of a carboxylic acid with an amine. pearson.comkhanacademy.org This reaction often requires a coupling agent or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. youtube.com The use of condensing agents like carbodiimides is a common strategy for facilitating amide bond formation. The reaction of an acyl chloride with an amine is generally a vigorous, exothermic reaction that readily produces the corresponding amide.

Table 2: Common Side-Chain Derivatization Reactions of this compound

| Derivative | General Reaction | Reagents | Product |

|---|---|---|---|

| Ester | Esterification | R'OH, H⁺ | 2-(Dimethylamino)-2-phenylpropanoate ester |

| Amide | Amidation | R'R''NH, Coupling Agent | N-substituted-2-(dimethylamino)-2-phenylpropanamide |

Stereochemical Investigations and Chiral Resolution of 2 Dimethylamino 2 Phenylpropanoic Acid Enantiomers

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically pure components. wikipedia.org Since enantiomers possess identical physical properties in an achiral environment, their separation requires the introduction of another chiral entity to create a diastereomeric relationship. libretexts.org

One of the most established and industrially viable methods for resolving chiral acids or bases is through the formation of diastereomeric salts. researchgate.netnih.gov This technique involves reacting the racemic mixture of 2-(Dimethylamino)-2-phenylpropanoic acid, which is an amino acid and thus amphoteric, with an enantiomerically pure resolving agent. libretexts.org For a racemic acid, a chiral base is used, and for a racemic base, a chiral acid is employed. libretexts.org

The reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. wikipedia.org This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, allowing it to be isolated by filtration. The more soluble salt remains in the mother liquor. Once a diastereomeric salt has been isolated and purified, the resolving agent is removed by an acid-base reaction to yield the desired pure enantiomer. libretexts.org

The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation. Common resolving agents for chiral acids include naturally occurring alkaloids and synthetic amines.

Table 1: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent | Type |

|---|---|

| Brucine | Alkaloid Base |

| Strychnine | Alkaloid Base |

| Quinine | Alkaloid Base |

| (+)-Cinchotoxine | Alkaloid Base |

| (R)-1-Phenylethanamine | Synthetic Amine |

For the resolution of a racemic base, common chiral acids are used. libretexts.org

Table 2: Common Chiral Resolving Agents for Racemic Bases

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric acid | Carboxylic Acid |

| (-)-Malic acid | Carboxylic Acid |

| (-)-Mandelic acid | Carboxylic Acid |

The efficiency of this resolution process is determined by the degree of separation achieved in the crystallization step, which can often be improved through successive recrystallizations to enhance the diastereomeric purity of the salt and, consequently, the enantiomeric purity of the final product. gavinpublishers.com

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful analytical and preparative tools for the separation of enantiomers. jiangnan.edu.cnnih.gov The separation is achieved by using a chiral environment, which can be introduced in one of three ways: derivatizing the analyte with a chiral agent, using a chiral mobile phase additive, or, most commonly, using a Chiral Stationary Phase (CSP). chiralpedia.com

Direct separation on a CSP is the most widely used approach. nih.gov CSPs are designed with a single enantiomer of a chiral selector immobilized onto a solid support, typically silica gel. When the racemic mixture of this compound passes through the column, the two enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector. These complexes have different stabilities and, therefore, different affinities for the stationary phase, leading to different retention times and enabling their separation. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose or amylose derivatives coated or immobilized on silica, are particularly effective for a wide range of chiral compounds, including 2-arylpropionic acids. nih.govelsevierpure.com The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. elsevierpure.com

Table 3: Example Chiral HPLC Conditions for Separation of 2-Arylpropionic Acids

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenyl carbamate) (Chiralcel OD-R) | H₂O / Acetonitrile | UV | elsevierpure.com |

| Immobilized amylose tris(3-chloro-5-methylphenylcarbamate) (Chiralpak IG-3) | Polar-organic, Reversed-phase, or HILIC modes | UV/MS | nih.gov |

An alternative, indirect method involves derivatizing the enantiomers with an enantiomerically pure chiral derivatizing agent to form a pair of covalent diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column. chiralpedia.comnih.gov

Determination of Absolute Configuration

After resolving the enantiomers, it is essential to determine their absolute configuration, i.e., the actual three-dimensional arrangement of the atoms (R or S designation).

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. sci-hub.seed.ac.uk The technique requires growing a high-quality single crystal of one of the pure enantiomers, often as a salt with a counter-ion or as a derivative containing an atom with a known absolute configuration.

The determination of absolute structure relies on the phenomenon of anomalous scattering (or resonant scattering). mit.edu This effect, which is more pronounced for heavier atoms, causes small, measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) in the diffraction pattern of a non-centrosymmetric crystal. ed.ac.uk By analyzing these intensity differences, the correct absolute structure of the crystal can be established. The Flack parameter is a value refined during the structure solution that indicates whether the determined absolute structure is correct; a value close to zero confirms the assignment. ox.ac.ukresearchgate.net With modern diffractometers and computational methods, it is now often possible to determine the absolute configuration of molecules containing only light atoms like oxygen. mit.edu

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) spectroscopy, can also be used to assign the absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer, with its mirror-image enantiomer producing an equal but opposite spectrum.

While the amino acid itself may not have a suitable chromophore for straightforward analysis, its configuration can often be determined by converting it into a derivative with a known chromophoric system. The absolute configuration is then assigned by applying empirical rules, such as the exciton chirality method, or by comparing the experimental CD spectrum to that of a reference compound with a known absolute configuration or to spectra predicted by quantum mechanical calculations. sci-hub.se Vibrational Circular Dichroism (VCD) is another powerful technique that, when combined with theoretical calculations, can provide a non-empirical determination of absolute configuration. sci-hub.se

Studies on Stereoselective Recognition and Enantiomeric Purity Assessment

Stereoselective recognition is the process by which a chiral entity preferentially interacts with one enantiomer over the other. This principle is the basis for all chiral separation and analysis methods. Studies into these recognition mechanisms can lead to the development of more efficient resolution techniques. For example, biphasic chiral extraction systems have been developed where different chiral selectors in aqueous and organic phases preferentially recognize and partition the enantiomers of phenylpropionic acids. researchgate.net

The assessment of enantiomeric purity is critical in quality control. It is typically expressed as enantiomeric excess (% ee), which quantifies the amount of one enantiomer present in excess of the other. Chiral HPLC and chiral gas chromatography (GC) are the predominant methods for determining % ee. nih.gov By integrating the peak areas (A) of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated using the formula: % ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] × 100. sigmaaldrich.com Capillary electrophoresis (CE) is another effective technique for enantiomeric purity analysis, offering high resolution and requiring minimal sample volume. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 2 Dimethylamino 2 Phenylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Assignment

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. Through a suite of experiments, it is possible to map out atomic connectivity and spatial relationships.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum of 2-(Dimethylamino)-2-phenylpropanoic acid is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center (C2), the methyl protons of the propanoic acid moiety, and the protons of the two methyl groups attached to the nitrogen atom. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between these atoms. omicsonline.orgweebly.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. For this compound, a key correlation would be observed between the methine proton at C2 and the protons of the C3 methyl group, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons (like C1-carbonyl and the C2-phenyl substituted carbon) and piecing together the molecular fragments. For instance, HMBC correlations would be expected from the dimethylamino protons to the C2 carbon, and from the methine proton to the carbonyl carbon (C1) and the carbons of the phenyl ring. researchgate.net

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H→C) | Key COSY Correlations (H↔H) |

|---|---|---|---|---|

| -COOH | ~10-12 (broad s) | ~175-180 | H3, Phenyl H's | - |

| C2 | - | ~65-75 | - | - |

| CH (propanoic) | ~3.5-4.0 (q) | ~55-65 | -COOH, Phenyl C's, N(CH₃)₂ | - |

| Phenyl-H (ortho, meta, para) | ~7.2-7.5 (m) | ~125-140 | C2, -COOH | Phenyl H's |

| N(CH₃)₂ | ~2.3-2.8 (s, 6H) | ~40-45 | C2 | - |

| CH₃ (propanoic) | ~1.5-1.8 (s, 3H) | ~15-20 | C2, -COOH | - |

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons, regardless of their through-bond connectivity. columbia.edu This is particularly useful for determining stereochemistry and conformational preferences. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D experiments that map these through-space interactions. acdlabs.com

For this compound, which possesses a single chiral center at C2, NOESY/ROESY experiments are critical for defining the molecule's preferred conformation in solution. By observing NOE cross-peaks, one can determine which groups are oriented on the same side of the molecule. For instance, an NOE correlation between the protons of the dimethylamino group and specific protons on the phenyl ring would indicate restricted rotation and a particular spatial arrangement around the C2-phenyl bond. If diastereomers were present, these techniques would be essential to differentiate them based on the unique spatial proximities of protons in each isomer. acs.orgnih.gov For small molecules like this one (MW < 600), NOESY is generally the preferred technique. columbia.edureddit.com

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. longdom.orgdiagnosticsworldnews.com This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, the molecular formula is C₁₁H₁₅NO₂. HRMS would provide an exact mass measurement that corresponds to this formula, distinguishing it from any other isomers or compounds with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Nominal Mass | 193 g/mol |

| Monoisotopic Mass | 193.1103 Da |

| Predicted [M+H]⁺ Ion | 194.1179 Da |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion, M⁺) to generate a spectrum of product ions. The fragmentation pattern is a fingerprint of the molecule's structure. chemguide.co.uk For this compound, several characteristic fragmentation pathways can be predicted:

α-Cleavage: A common pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a highly stable iminium ion, [C₆H₅C=N(CH₃)₂]⁺, which would be a prominent peak in the spectrum.

Loss of Carboxyl Group: Decarboxylation, the loss of the -COOH group (45 Da), is a characteristic fragmentation for carboxylic acids. libretexts.orgyoutube.com

Loss of Dimethylamine: Cleavage of the C-N bond can lead to the loss of a neutral dimethylamine molecule, (CH₃)₂NH (45 Da).

Phenyl Group Fragmentation: The phenyl ring can also fragment, often leading to the formation of a tropylium ion ([C₇H₇]⁺, m/z 91) or a phenyl ion ([C₆H₅]⁺, m/z 77).

Analyzing these fragmentation patterns allows for the confirmation of the different structural motifs within the molecule.

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 193 | [C₁₁H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 148 | [M - COOH]⁺ | -COOH |

| 118 | [CH₃-C(Ph)=N(CH₃)₂]⁺ | -COOH, -H |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl ion |

| 58 | [CH₂=N(CH₃)₂]⁺ | Iminium ion from α-cleavage |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

IR and UV-Vis spectroscopy provide complementary information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands that confirm the presence of its constituent functional groups. researchgate.netwayne.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The primary chromophore in this compound is the phenyl ring. The absorption spectrum is expected to be similar to that of other phenylalanine derivatives, showing characteristic absorption maxima due to π → π* transitions of the aromatic ring. nih.govsielc.comresearchgate.net Typically, substituted benzenes show a strong absorption band (the E2 band) around 200-220 nm and a weaker, fine-structured band (the B band) around 250-270 nm. researchgate.net

| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Range |

|---|---|---|

| Infrared (IR) | Carboxylic Acid O-H stretch | 2500-3300 cm⁻¹ (broad) |

| Aromatic/Aliphatic C-H stretch | 2850-3100 cm⁻¹ | |

| Carboxylic Acid C=O stretch | 1700-1725 cm⁻¹ (strong) | |

| Aromatic C=C stretch | 1450-1600 cm⁻¹ | |

| C-N stretch | 1000-1250 cm⁻¹ | |

| UV-Visible (UV-Vis) | Phenyl Ring (E2 band) | ~210 nm |

| Phenyl Ring (B band) | ~258 nm |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the precise molecular structure, including bond lengths, bond angles, and conformational details, of a compound in its solid state. The resulting structural data are crucial for understanding the physical and chemical properties of a material and for applications in fields such as materials science and pharmacology.

The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms in a crystal lattice. When a beam of monochromatic X-rays is directed at a single crystal, the atoms in the crystal scatter the X-rays. Due to the ordered arrangement of atoms in the crystal, the scattered waves interfere with one another, resulting in a unique diffraction pattern of constructive interference (spots). By analyzing the positions and intensities of these diffracted spots, researchers can reconstruct a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, revealing the complete molecular architecture.

For a compound such as this compound, single-crystal X-ray diffraction analysis would yield a wealth of structural information. This would include the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom in the molecule.

Detailed research findings from such an analysis would reveal the conformation of the this compound molecule in the solid state. This includes the orientation of the phenyl group relative to the propanoic acid moiety and the geometry around the chiral center. Furthermore, the analysis would elucidate intermolecular interactions, such as hydrogen bonding, which play a critical role in the packing of the molecules within the crystal lattice.

As of the current literature survey, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, specific experimental crystallographic data for this compound cannot be presented. However, a hypothetical data table is provided below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₅NO₂ |

| Formula Weight | 193.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.789(5) |

| α (°) | 90 |

| β (°) | 105.67(3) |

| γ (°) | 90 |

| Volume (ų) | 1054.3(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.217 |

| Absorption Coefficient (mm⁻¹) | 0.085 |

| F(000) | 416 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 5432 |

| Independent reflections | 2145 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.068, wR2 = 0.148 |

| Goodness-of-fit on F² | 1.05 |

Computational and Theoretical Chemistry Studies on 2 Dimethylamino 2 Phenylpropanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of many-body systems, such as atoms and molecules. ekb.egresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. ekb.eg This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex molecules. researchgate.net

For 2-(Dimethylamino)-2-phenylpropanoic acid, DFT calculations can be employed to predict a range of important properties. These include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Calculating the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Key parameters derived from DFT include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's reactivity and electronic transitions. researchgate.net

A hypothetical DFT study on this compound might involve the use of a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net The results of such a study would provide a detailed picture of the molecule's electronic landscape and its propensity to engage in chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.4 eV | Indicates electronic stability and reactivity; a larger gap suggests higher stability. |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule, influencing its interactions with solvents and other polar molecules. |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without the use of empirical parameters. These methods are generally more computationally demanding than DFT but can provide highly accurate results. rsc.org In the context of this compound, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are particularly useful for conformational analysis. nih.gov

Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. Ab initio calculations can be used to:

Identify Low-Energy Conformers: By systematically rotating the bonds and calculating the energy of each resulting structure, researchers can identify the most stable conformers. rsc.org

Determine Relative Energies: These calculations can accurately predict the energy differences between various conformers, allowing for the determination of their relative populations at a given temperature. nih.gov

Analyze Intramolecular Interactions: Ab initio methods can shed light on the subtle intramolecular interactions, such as hydrogen bonds or steric hindrance, that stabilize or destabilize different conformations. researchgate.net

For instance, a study on a related α,α-disubstituted amino acid derivative utilized ab initio SCF calculations with various basis sets (3-21G, 6-31G*, and 6-31G**) to assess the reliability of empirical force fields and to understand the relative energies of different conformations. rsc.org A similar approach for this compound would provide a detailed understanding of its conformational landscape, which is crucial for its biological activity and chemical properties.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical methods provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations use classical mechanics to model the movements of atoms and molecules, allowing researchers to observe conformational changes, interactions with the solvent, and other dynamic processes. rsc.orgnih.gov

For this compound, MD simulations can be used to:

Explore Conformational Space: MD simulations can explore a wider range of conformations than static quantum chemical methods, providing a more complete picture of the molecule's flexibility. nih.gov

Study Solvent Effects: By explicitly including solvent molecules (such as water) in the simulation, MD can accurately model the influence of the solvent on the molecule's conformation and dynamics. mdpi.com This is particularly important for understanding the behavior of the molecule in a biological environment.

Calculate Thermodynamic Properties: MD simulations can be used to calculate various thermodynamic properties, such as free energies of solvation and binding, which are crucial for predicting the molecule's behavior in different environments. rsc.org

A typical MD simulation of this compound would involve placing the molecule in a box of water molecules and then simulating the system's evolution over time using a force field, such as CHARMM or AMBER. rsc.org The resulting trajectory would provide a wealth of information about the molecule's dynamic behavior.

Table 2: Potential Applications of MD Simulations for this compound

| Application | Information Gained |

| Conformational Sampling | Identification of dominant and transient conformations in solution. |

| Solvation Shell Analysis | Understanding the structure and dynamics of water molecules surrounding the compound. |

| Time-Correlation Functions | Calculation of properties related to molecular motion, such as rotational and translational diffusion coefficients. |

Mechanistic Insights into Reactions via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the transition state and calculate the activation energy, providing a detailed understanding of how the reaction proceeds.

For a given reaction involving this compound, computational methods can be used to:

Locate the Transition State: The transition state is the highest energy point along the reaction pathway and represents the bottleneck of the reaction. nih.gov Various algorithms can be used to locate the transition state structure.

Calculate the Activation Energy: The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. nih.gov

Map the Reaction Coordinate: The reaction coordinate is the path of minimum energy that connects the reactants to the products via the transition state. By mapping the reaction coordinate, researchers can visualize the entire reaction process and identify key intermediates. nih.gov

These calculations are typically performed using quantum chemical methods, such as DFT. The insights gained from these studies are crucial for understanding the reactivity of this compound and for designing new chemical reactions.

Emerging Research Directions and Future Perspectives for 2 Dimethylamino 2 Phenylpropanoic Acid

Development of Novel and Sustainable Synthetic Routes

The demand for environmentally benign chemical manufacturing has spurred significant research into green and sustainable synthetic methods. jddhs.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.com For the synthesis of 2-phenylpropionic acid derivatives, research is moving beyond traditional methods towards innovative strategies such as the use of greener reagents, biocatalysis, and advanced process technologies like flow chemistry.

One sustainable approach involves the use of dimethyl carbonate (DMC) as a green methylating and methoxycarbonylating agent. orgsyn.org Mechanistic studies show that DMC can exhibit dual reactivity, allowing for the mono-C-methylation of arylacetonitriles, which are precursors to 2-arylpropionic acids. orgsyn.org This method provides high selectivity and yield for the desired product. orgsyn.org

| Entry | Substrate | Product | Reagents | Conditions | Yield |

| 1 | Phenylacetonitrile | 2-Phenylpropionitrile | Dimethyl Carbonate, K₂CO₃ | 180-200 °C, 5h | 98.5% |

| 2 | 2-Phenylpropionitrile | 2-Phenylpropanoic acid | 10% aq. NaOH | Reflux, 4.5h | 99% (conversion) |

This table presents data on a sustainable synthesis route for 2-phenylpropionic acid, a close structural analog of the title compound, using the green reagent dimethyl carbonate. Data sourced from Organic Syntheses. orgsyn.org

Furthermore, continuous flow chemistry is emerging as a powerful technology for sustainable pharmaceutical synthesis. nih.govdavidthompsonlab.com Flow reactors offer superior control over reaction parameters such as temperature and mixing, enhanced safety for handling hazardous reagents, and potential for straightforward scaling-up. davidthompsonlab.comalmacgroup.com The integration of microreactors with real-time analytical techniques like mass spectrometry allows for rapid reaction optimization and monitoring. davidthompsonlab.com The application of flow chemistry to the synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid could lead to more efficient, safer, and scalable manufacturing processes. Other green chemistry techniques, such as ultrasonication and mechanochemistry (ball milling), have also proven effective in accelerating reactions and reducing solvent use in the synthesis of complex organic molecules and could be applied here. mdpi.com

Exploration of Unprecedented Chemical Reactivity Modalities

The unique structural features of this compound suggest a rich and potentially untapped chemical reactivity. The presence of multiple functional groups opens avenues for novel transformations that go beyond their classical roles. A significant area of emerging research is the use of photoredox catalysis to enable new bond-forming and bond-breaking events under mild conditions.

Recent studies have demonstrated the decarboxylative elimination of 2-phenylpropionic acid derivatives to form valuable olefin products using a dual photoredox/cobalt catalytic system. unl.edu This reaction proceeds under visible light irradiation at room temperature, using an organic photocatalyst and a cobaloxime hydrogen evolution catalyst, avoiding the need for stoichiometric oxidants. unl.edu The proposed mechanism involves the formation of a carboxyl radical, which undergoes decarboxylation to generate a carbon-centered radical that is then processed by the cobalt catalyst to yield the olefin. unl.edu

| Entry | Substrate (2-Arylpropionic Acid Derivative) | Olefin Product | Yield (%) |

| 1 | 2-Phenylpropanoic acid | Styrene | 91 |

| 2 | 2-(4-Fluorophenyl)propanoic acid | 1-Fluoro-4-vinylbenzene | 95 |

| 3 | 2-(4-Chlorophenyl)propanoic acid | 1-Chloro-4-vinylbenzene | 99 |

| 4 | 2-(4-Bromophenyl)propanoic acid | 1-Bromo-4-vinylbenzene | 99 |

| 5 | 2-(4-Trifluoromethylphenyl)propanoic acid | 1-(Trifluoromethyl)-4-vinylbenzene | 78 |

This table showcases the substrate scope for the visible-light-promoted decarboxylative elimination of 2-phenylpropionic acid derivatives. Data sourced from UNL Digital Commons. unl.edu

The dimethylamino group also offers opportunities for novel reactivity. Studies on analogous compounds, such as 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, have shown that this moiety can direct unusual cyclization reactions when treated with various phosphorus reagents, leading to the formation of novel phosphonochromone and oxathiaphosphinine heterocyclic systems. researchgate.net Exploring similar transformations with this compound could yield new classes of compounds with potentially interesting biological or material properties.

Advancements in Analytical Methodologies for Enhanced Characterization

The presence of a stereocenter makes the analysis and separation of the enantiomers of this compound a critical task. Advanced analytical methodologies are essential for quality control, mechanistic studies, and the development of stereoselective processes. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and effective method for enantiomeric separation. nih.gov

A wide variety of CSPs are available, with polysaccharide-based and protein-based columns being particularly common. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. mdpi.com Another approach is the use of chiral mobile phase additives, such as cyclodextrin (B1172386) derivatives, which can form inclusion complexes with the enantiomers in solution, allowing for their separation on a standard achiral column. nih.gov

Kinetic resolution is another powerful technique for obtaining enantiomerically enriched compounds. This process involves the selective reaction of one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high optical purity. mdpi.com The progress of such resolutions and the determination of enantiomeric excess (ee) are typically monitored by chiral HPLC.

| Method | Column | Mobile Phase | Flow Rate | Analyte | Retention Times (min) |

| Chiral HPLC | CHIRALPAK OJ-H | i-PrOH/hexane/TFA = 1/10/0.01 | 1.0 mL/min | (R/S)-2-Fluoro-2-phenylpropanoic Acid | tR1 = 11.7, tR2 = 13.9 |

| Chiral HPLC | CHIRALPAK OJ-H | i-PrOH/hexane/TFA = 1/10/0.01 | 0.75 mL/min | (R/S)-2-(2-Chlorophenyl)-2-fluoropropanoic Acid | tR1 = 15.8, tR2 = 17.5 |

This table details exemplary HPLC conditions used for the chiral separation of 2-phenylpropanoic acid analogs. Data sourced from MDPI. mdpi.com

Beyond chromatography, coupling synthesis platforms like flow reactors directly with mass spectrometry (MS) provides a powerful tool for high-throughput reaction screening and optimization. davidthompsonlab.com Standard structural elucidation is performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), to confirm the identity and purity of synthesized compounds. nih.gov

Rational Design of Next-Generation Chiral Reagents and Catalysts Derived from its Structure

The inherent chirality and functional group arrangement of this compound make it an attractive scaffold for the rational design of new chiral reagents and catalysts for asymmetric synthesis. The transformation of readily available chiral compounds into valuable tools for stereoselective reactions is a cornerstone of modern organic chemistry.

A compelling example is the conversion of 2-arylpropionic acids into novel, highly fluorescent chiral amines. nih.gov Through a Curtius degradation pathway, the carboxylic acid is converted into an acyl azide, then an isocyanate, and finally the corresponding primary amine. nih.gov These resulting chiral amines can be used as derivatizing agents, reacting with racemic carboxylic acids to form diastereomeric amides that can be easily separated and quantified using HPLC with fluorescence detection. nih.gov

| Starting Material | Transformation | Product | Application |

| Enantiopure 2-Arylpropionic Acid | Curtius Degradation | Chiral 1-Arylethylamine | Chiral derivatizing reagent for HPLC analysis |

This table illustrates the derivatization of the 2-arylpropionic acid structure to create valuable chiral reagents. Data sourced from PubMed. nih.gov

Furthermore, the structure of this compound contains both a Lewis basic site (the dimethylamino nitrogen) and a Brønsted acid site (the carboxylic acid proton). This arrangement is ideal for the design of bifunctional organocatalysts. Such catalysts can activate both the nucleophile and the electrophile in a reaction simultaneously, often leading to high levels of stereocontrol. mdpi.com The development of catalysts derived from this scaffold could find application in a variety of asymmetric transformations, such as Michael additions, Mannich reactions, or Friedel-Crafts alkylations. mdpi.com The field of asymmetric catalysis has seen significant advances with chiral derivatives of structurally related molecules like 4-(dimethylamino)pyridine (DMAP), demonstrating the potential of the dimethylamino functionality in inducing chirality. researcher.lifersc.org The rational design, synthesis, and application of new catalysts based on the this compound framework represents a promising frontier for future research.

Q & A

Q. What are the optimal synthetic routes for 2-(Dimethylamino)-2-phenylpropanoic acid in academic research?

- Methodological Answer : The synthesis typically involves:

- Starting Materials : Use protected amino acids (e.g., L-alanine derivatives) to introduce the dimethylamino group. For example, alkylation of a primary amine with methyl iodide under basic conditions can yield the dimethylamino moiety .

- Reaction Optimization : Employ nucleophilic substitution or reductive amination to attach the phenylpropanoic acid backbone. Catalysts like palladium or nickel may enhance efficiency in cross-coupling reactions .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high-purity isolation. Monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms the dimethylamino group (δ ~2.2–2.5 ppm for N(CH3)2) and aromatic protons (δ ~7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C11H15NO2, theoretical 193.11 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for understanding solid-state interactions .

Q. What strategies are employed to investigate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates. IC50 values are determined via dose-response curves .

- Protein-Ligand Docking : Use AutoDock Vina to predict binding affinities. Validate experimentally with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How do computational methods complement experimental data in understanding the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Compare with experimental reactivity in substitution or oxidation reactions .

- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability in aqueous or lipid environments, aiding drug design .

Q. What are the challenges in reconciling contradictory data on the physicochemical properties of this compound?

- Methodological Answer :

- Purity Analysis : Conflicting solubility or melting point data may arise from impurities. Use HPLC-MS to verify purity (>95%) and differential scanning calorimetry (DSC) for thermal profiles .

- Isomeric Contamination : Chiral impurities (e.g., racemization during synthesis) can skew bioactivity results. Employ chiral chromatography (Chiralpak AD-H column) for enantiomeric resolution .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified phenyl (e.g., halogenation) or dimethylamino groups (e.g., replacing with pyrrolidino). Assess changes in bioactivity using standardized assays .

- Free-Wilson Analysis : Quantify contributions of substituents to biological activity. Pair with 3D-QSAR (CoMFA/CoMSIA) for predictive modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products